

Imazalil's Efficacy Against Sensitive and Resistant Fungal Isolates: A Comparative Guide

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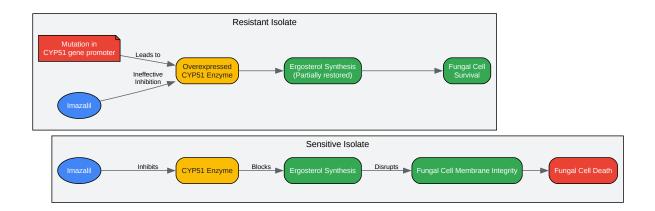
Imazalil is a widely utilized systemic fungicide effective against a broad spectrum of fungal pathogens, particularly in postharvest applications for citrus fruits.[1][2][3] Its primary mode of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[4] However, the emergence of **Imazalil**-resistant fungal strains, most notably in Penicillium species, poses a significant challenge to its continued efficacy.[4][5][6] This guide provides an objective comparison of **Imazalil**'s performance against both sensitive and resistant fungal isolates, supported by experimental data and detailed methodologies.

Mechanism of Action and Resistance

Imazalil is a demethylation inhibitor (DMI) that specifically targets the cytochrome P450-dependent enzyme 14α-demethylase, encoded by the CYP51 gene.[4][7] This enzyme is critical in the ergosterol biosynthesis pathway. By inhibiting this enzyme, **Imazalil** disrupts the fungal cell membrane's integrity, leading to cell death.

Fungal resistance to **Imazalil** is primarily associated with mutations in the CYP51 gene.[4][5] The most well-documented mechanism involves the insertion of DNA elements into the promoter region of the CYP51A or CYP51B genes.[5] These insertions lead to the overexpression of the 14α-demethylase enzyme, which in turn reduces the fungicide's effectiveness.[1][4][5] This overexpression means that a higher concentration of **Imazalil** is required to achieve the same level of fungal inhibition.





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Caption: Mechanism of Imazalil action and resistance.

Quantitative Performance Data

The efficacy of **Imazalil** is significantly reduced against resistant fungal isolates. This is evident in both in vitro and in vivo studies, which show a substantial increase in the concentration of **Imazalil** required to inhibit fungal growth.

In Vitro Performance of Imazalil

The following table summarizes the effective concentration of **Imazalil** that inhibits 50% of mycelial growth (EC50) for sensitive and resistant isolates of Penicillium digitatum (PD) and Penicillium italicum (PI).



Fungal Isolate	Resistance Level	Mean EC50 (mg/mL)	Resistance Factor (R-factor)
P. digitatum (PD)	Sensitive	0.027–0.038	-
P. digitatum (PD)	Low Resistance	0.62	19
P. digitatum (PD)	Moderately Resistant	-	33.2
P. digitatum (PD)	Resistant	-	50–57.6
P. digitatum (PD)	Highly Resistant	-	70.7
P. italicum (PI)	Sensitive	0.005–0.050	-

Data sourced from Erasmus et al., 2015.[2]

In Vivo Performance of Imazalil

The in vivo efficacy of **Imazalil** is assessed by determining the effective residue levels that provide 50% curative (ER50C) and protective (ER50P) control of fungal isolates on citrus fruit.

Fungal Isolate	Resistance Level	Fruit Type	Mean ER50C (mg/g)	Mean ER50P (mg/g)
P. digitatum (PD)	Sensitive	Valencia Orange	0.29	0.20
P. digitatum (PD)	Sensitive	Navel Orange	0.33	0.32
P. digitatum (PD)	Resistant	Valencia Orange	1.22–4.56	1.00-6.62
P. digitatum (PD)	Resistant	Navel Orange	1.42–1.65	Not obtainable
P. italicum (PI)	Sensitive	Valencia & Navel	<0.38	<0.38

Data sourced from Erasmus et al., 2015.[2]

Comparative Efficacy with Other Fungicides

The table below compares the curative and protective control of various fungicides against **Imazalil**-sensitive and resistant isolates of P. digitatum.



Fungicide	Curative Control (Sensitive)	Protective Control (Sensitive)	Curative Control (Resistant)	Protective Control (Resistant)
Imazalil (IMZ)	Best	Best	Ineffective	Inadequate
Sodium ortho- phenylphenate (SOPP)	Best	-	Best	Inadequate
Thiabendazole (TBZ)	Best	-	Multiple Resistance	Inadequate
Guazatine (GZT)	Best	Best	Multiple Resistance	Inadequate
Pyrimethanil (PYR)	-	-	Best	Inadequate
Philabuster® (IMZ + PYR)	Best	Best	Best	Inadequate

Data sourced from Erasmus et al., 2015.[2][6]

Experimental Protocols In Vitro Antifungal Susceptibility Testing (EC50 Determination)

The determination of the EC50 values for **Imazalil** against fungal isolates is conducted as follows:

- Media Preparation: Potato dextrose agar (PDA) is amended with **Imazalil** at concentrations ranging from 0 to 5 μ g/mL.
- Inoculation: Mycelial plugs from the actively growing margin of a fungal colony are placed on the center of the **Imazalil**-amended PDA plates.
- Incubation: The plates are incubated in the dark at a controlled temperature until the mycelial growth in the control (0 µg/mL **Imazalil**) reaches the edge of the plate.



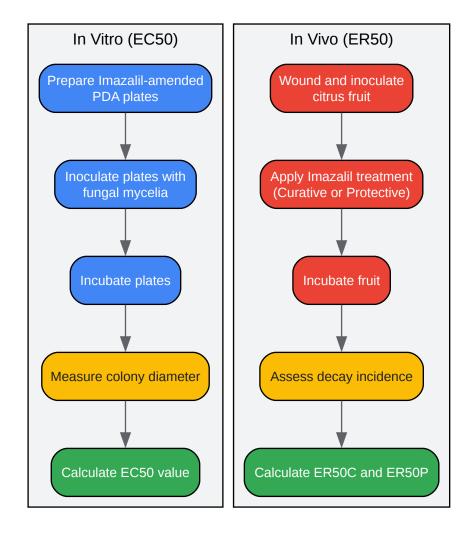
- Data Collection: The diameter of the fungal colony is measured for each Imazalil concentration.
- Analysis: The percentage of growth inhibition is calculated relative to the control. The EC50 value is then determined by subjecting the percentage growth inhibition data to non-linear regression analysis.[1]

In Vivo Efficacy Testing (ER50 Determination)

The in vivo efficacy of **Imazalil** is determined through the following steps:

- Fruit Preparation: Citrus fruit are wounded and then inoculated with a spore suspension of the fungal isolate.
- Fungicide Application:
 - Curative Treatment: The inoculated fruit are treated with different concentrations of Imazalil after a set incubation period.
 - Protective Treatment: The fruit are treated with different concentrations of Imazalil before being inoculated with the fungal isolate.
- Incubation: The treated fruit are incubated under controlled conditions to allow for disease development.
- Data Collection: The incidence of fungal decay is recorded for each treatment.
- Analysis: The effective residue levels that provide 50% curative (ER50C) and protective (ER50P) control are calculated from the dose-response curves.





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Caption: Experimental workflow for antifungal efficacy testing.

Conclusion

The experimental data clearly demonstrates that while **Imazalil** remains an effective fungicide against sensitive fungal isolates, its performance is significantly compromised against resistant strains. The development of resistance, primarily through the overexpression of the CYP51 gene, necessitates substantially higher concentrations of **Imazalil** to achieve control, often exceeding practical and regulatory limits.[1] For resistant isolates, alternative fungicides or combination therapies, such as Philabuster® (**Imazalil** + Pyrimethanil), may offer more effective curative control.[2][6] However, the lack of adequate protective control from any of the tested fungicides against resistant isolates highlights the critical need for robust resistance management strategies. These strategies should include monitoring fungal populations for



resistance, rotating fungicides with different modes of action, and integrating non-chemical control methods to preserve the long-term efficacy of **Imazalil** and other postharvest fungicides.

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